N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide, also known as BMS-986177, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in regulating immune cell trafficking and inflammation. BMS-986177 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Mecanismo De Acción
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide acts as a selective antagonist of the S1P1 receptor. S1P1 is expressed on the surface of immune cells and plays a critical role in regulating their trafficking and function. By blocking the S1P1 receptor, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide prevents immune cells from leaving lymphoid tissues and entering inflamed tissues. This reduces the infiltration of immune cells into affected tissues and reduces inflammation.
Biochemical and Physiological Effects:
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce inflammation and immune cell infiltration in preclinical models of autoimmune diseases. In addition, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce the severity of graft-versus-host disease in preclinical models. N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide in lab experiments include its potency and selectivity for the S1P1 receptor, as well as its favorable safety profile. However, the limitations of using N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide include its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the study of N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide. One direction is to further investigate its efficacy in preclinical models of autoimmune diseases and graft-versus-host disease. Another direction is to explore its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, there is potential for the development of new S1P1 receptor antagonists with improved pharmacokinetic properties and lower cost.
Métodos De Síntesis
The synthesis of N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide involves several steps, starting with the reaction of 2-furoic acid with 2-chloro-N-methyl-N-(4-piperidinyl)acetamide to form the intermediate 2-(2-chloro-1-(4-piperidinylcarbonyl)ethyl)-2-furamide. This intermediate is then reacted with benzylamine to form the key intermediate N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide. The final step involves the removal of the benzyl group using palladium on carbon to yield the pure compound.
Aplicaciones Científicas De Investigación
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been extensively studied in preclinical models of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. In these models, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce inflammation and immune cell infiltration in the affected tissues. N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has also been studied in models of graft-versus-host disease, where it has been shown to improve survival and reduce the severity of the disease.
Propiedades
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16(2)19(22-20(25)18-9-6-14-27-18)21(26)24-12-10-23(11-13-24)15-17-7-4-3-5-8-17/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBXPUWAXWFCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-benzylpiperazin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.